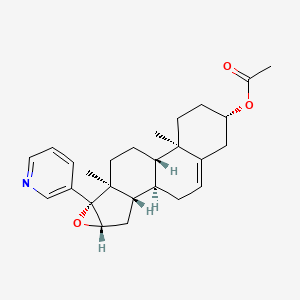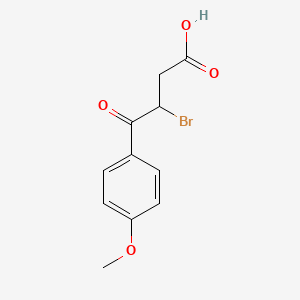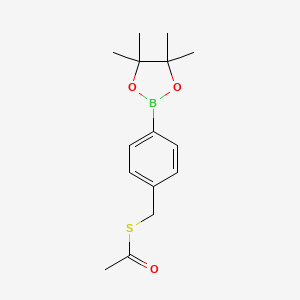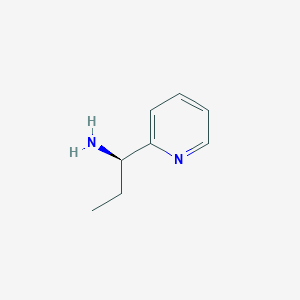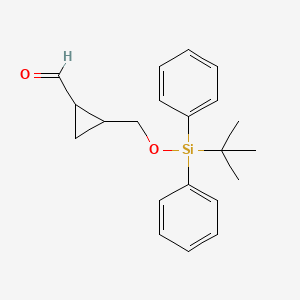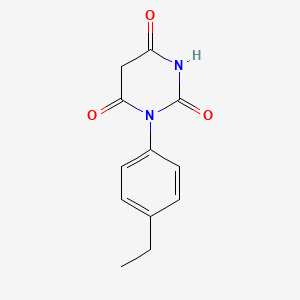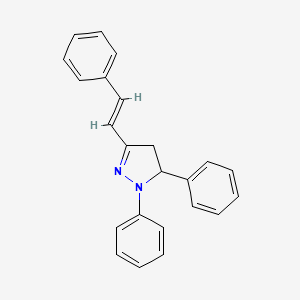![molecular formula C14H22N2O5S B3326368 2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 25031-08-7](/img/structure/B3326368.png)
2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Übersicht
Beschreibung
The compound “2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is a molecular entity focused on ‘small’ chemical compounds . It has a molecular formula of C21H33N3O5S .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its formula C21H33N3O5S. It has an average mass of 439.569 Da and a mono-isotopic mass of 439.214081 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H33N3O5S, an average mass of 439.569 Da, and a mono-isotopic mass of 439.214081 Da .Wissenschaftliche Forschungsanwendungen
Chemical Modification for Anticancer Activities
The study of norcantharidin analogues, which includes chemicals with bicyclic and carbonyl functional groups similar to the structure of interest, shows how structural modification of these compounds can lead to potential anticancer activities. Researchers are focused on exploring better analogues to improve activity and toxicity profiles, indicating the importance of chemical structure in developing effective anticancer compounds (Deng & Tang, 2011).
Biomass-derived Chemicals in Synthesis
Research on biomass-derived chemicals, such as 5-Hydroxymethylfurfural (HMF), highlights the potential of organic compounds derived from natural sources for the synthesis of value-added chemicals, materials, and biofuels. These findings underscore the significance of chemical compounds in facilitating sustainable and eco-friendly chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Role in Organic Synthesis
Cyanopyridine scaffolds, including structures with nitrogenous cores and carboxylate functionalities, demonstrate a range of biological activities and are used as intermediates in various organic syntheses. This versatility is important for the development of new drugs and materials, showcasing the broad application potential of complex organic molecules (Ghosh et al., 2015).
Xylan Derivatives and Biopolymers
Xylan derivatives, through chemical modification, yield biopolymer ethers and esters with specific properties tailored by functional groups and substitution patterns. This research illustrates the utility of chemical modification in producing materials with novel properties for industrial and medical applications (Petzold-Welcke et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Pivaloyloxymethyl 6-aminopenicilanate, is the bacterial cell wall. It specifically targets the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Mode of Action
This compound exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria. It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
The affected biochemical pathway is the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation. By inhibiting the cross-linking of peptidoglycan strands, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Similar compounds, such as pivmecillinam, are known to be well absorbed orally and broken down in the intestinal mucosa
Result of Action
The result of the compound’s action is the disruption of the bacterial cell wall, leading to cell lysis and death. This makes it effective against susceptible gram-negative organisms .
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10/h7-8,10H,6,15H2,1-5H3/t7-,8+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFSKONGWQPEC-KHQFGBGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



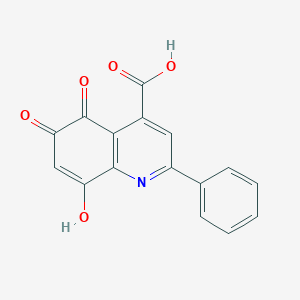
![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)

![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)
![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B3326324.png)
